3-Hydroxy-C4-HSL, also known as N-3-hydroxybutanoyl-L-homoserine lactone, 3OH-C4-HSL, N-(3-hydroxybutanoyl)-L-Homoserine lactone, and Vibrio harveyi autoinducer (HBHL) [], is a signaling molecule involved in a cell-to-cell communication process called quorum sensing [].
Quorum sensing allows bacteria to monitor their population density. As the bacterial population grows, they release 3-Hydroxy-C4-HSL into the surrounding environment. Once a certain threshold concentration of 3-Hydroxy-C4-HSL is reached, all the bacteria within that environment can detect it. This detection triggers a coordinated change in gene expression in the entire bacterial population [].
Scientists use 3-Hydroxy-C4-HSL in various research applications to study quorum sensing and its role in bacterial behavior. Here are some specific examples:
Researchers use 3-Hydroxy-C4-HSL to investigate how bacteria regulate the expression of genes involved in virulence factors. By manipulating 3-Hydroxy-C4-HSL levels, scientists can gain insights into how bacteria decide to switch on or off their pathogenic potential [].
Since 3-Hydroxy-C4-HSL plays a crucial role in coordinating bacterial virulence, it is a potential target for developing anti-virulence therapies. Researchers can use 3-Hydroxy-C4-HSL as a tool to identify and test molecules that can disrupt quorum sensing, thereby reducing bacterial virulence [].
Biofilms are communities of bacteria encased in a self-produced extracellular matrix. Quorum sensing mediated by 3-Hydroxy-C4-HSL plays a role in biofilm formation in some bacterial species. Scientists can utilize 3-Hydroxy-C4-HSL to study the mechanisms by which bacteria regulate biofilm development.
3-Hydroxy-C4-Homoserine Lactone, also known as N-(3-hydroxybutanoyl)-L-homoserine lactone, is a signaling molecule belonging to the family of N-acyl homoserine lactones. This compound plays a crucial role in quorum sensing, a process that allows bacteria to communicate and coordinate their behavior based on population density. The molecular formula for 3-hydroxy-C4-homoserine lactone is C₈H₁₃NO₄, and it features a hydroxyl group at the third carbon of its acyl chain, distinguishing it from other similar compounds like C4-homoserine lactone .
3-Hydroxy-C4-HSL functions as a signaling molecule in quorum sensing. Bacteria produce and secrete 3-Hydroxy-C4-HSL at low cell densities. As the bacterial population grows, the concentration of 3-Hydroxy-C4-HSL in the surrounding environment increases. When a threshold concentration is reached, extracellular 3-Hydroxy-C4-HSL can diffuse into bacterial cells and bind to specific receptor proteins. This binding triggers a cascade of cellular events, leading to changes in gene expression and the coordinated regulation of various cellular processes.
For example, in some Vibrio species, 3-Hydroxy-C4-HSL is known to regulate bioluminescence, virulence factor production, and biofilm formation.
Research on 3-Hydroxy-C4-HSL and other HSLs is ongoing. Some potential areas of future investigation include:
As an autoinducer in quorum sensing, 3-hydroxy-C4-homoserine lactone is involved in regulating various physiological processes in bacteria. It has been shown to influence:
The synthesis of 3-hydroxy-C4-homoserine lactone can be achieved through several methods:
3-Hydroxy-C4-homoserine lactone shares structural and functional similarities with other N-acyl homoserine lactones. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Oxo-C4-Homoserine Lactone | C₈H₁₂N₁O₄ | Contains a carbonyl group instead of hydroxyl |
3-Hydroxy-C6-Homoserine Lactone | C₁₀H₁₆N₁O₄ | Longer acyl chain; influences different QS pathways |
3-Oxo-C6-Homoserine Lactone | C₁₀H₁₂N₁O₄ | Similar to 3-hydroxy but with a carbonyl group |
N-(3-Hydroxyhexanoyl)-L-Homoserine Lactone | C₁₀H₁₆N₁O₄ | Another variant with a hexanoyl chain |
The uniqueness of 3-hydroxy-C4-homoserine lactone lies in its specific hydroxyl substitution at the fourth carbon, which influences its interaction with specific receptors and its role in bacterial communication compared to other variants
LuxM-type acyl-homoserine lactone (AHL) synthases, such as AinS in Vibrio fischeri, are responsible for the production of 3-hydroxy-C4-HSL. These enzymes differ from LuxI-family synthases in their substrate recognition and catalytic mechanisms, yet they share a reliance on metabolic precursors derived from central biosynthesis pathways [4] [7]. The acyltransferase domain of LuxM-type enzymes exhibits a pronounced specificity for acyl-acyl carrier protein (acyl-ACP) substrates bearing 3-hydroxybutanoyl groups. Structural studies of acyl-ACP complexes reveal that the 3-hydroxy moiety stabilizes interactions with conserved residues in the enzyme’s binding pocket, ensuring precise selection of the four-carbon hydroxy-acyl chain [5] [4]. For instance, in Vibrio harveyi, the LuxM homolog preferentially binds 3-hydroxybutanoyl-ACP over non-hydroxylated or longer-chain acyl-ACPs, a selectivity attributed to hydrogen-bonding networks between the hydroxy group and active-site residues such as Ser-146 and Thr-189 [4] [5]. This specificity ensures that 3-hydroxy-C4-HSL synthesis is tightly coupled to fatty acid biosynthesis, where 3-hydroxybutanoyl intermediates are transiently generated during β-oxidation or polyhydroxybutyrate (PHB) metabolism [3] [5]. The synthesis of 3-hydroxy-C4-HSL requires two primary substrates: S-adenosylmethionine (SAM) and 3-hydroxybutanoyl-ACP. SAM donates the homoserine lactone moiety through a nucleophilic attack mechanism, while the acyl group is transferred from 3-hydroxybutanoyl-ACP to the SAM-derived homoserine lactone intermediate [4] [7]. Kinetic analyses of AinS in Vibrio fischeri demonstrate a $$ k{\text{cat}}/Km $$ ratio of $$ 9.97 \times 10^2 \, \text{M}^{-1}\text{s}^{-1} $$ for 3-hydroxybutanoyl-ACP, underscoring the enzyme’s efficiency in utilizing this substrate [4]. The integration of these precursors links 3-hydroxy-C4-HSL production to cellular methionine pools (for SAM regeneration) and fatty acid biosynthesis fluxes, creating a metabolic checkpoint that aligns quorum signaling with nutrient availability [5] [7]. In Vibrio harveyi and Vibrio anguillarum, the production of 3-hydroxy-C4-HSL is regulated by a hierarchical network of transcriptional activators and small regulatory RNAs (sRNAs). The LitR family of transcriptional regulators, including LuxR in Vibrio harveyi, directly binds to promoter regions of luxM-type synthase genes, activating their expression upon detection of threshold concentrations of 3-hydroxy-C4-HSL [3] [7]. For example, in Vibrio harveyi, LuxR forms a homodimer that recognizes a 20-bp palindromic sequence upstream of the luxM operon, with phosphorylation at Asp-64 modulating its DNA-binding affinity in response to cellular redox state [7] [3]. Concurrently, Qrr sRNAs post-transcriptionally repress luxR translation at low cell densities, ensuring that 3-hydroxy-C4-HSL synthesis is initiated only when population density reaches a critical threshold [7]. 3-Hydroxy-C4-HSL signaling intersects with parallel AHL systems to coordinate complex behaviors. In Vibrio harveyi, 3-hydroxy-C4-HSL produced by LuxM-type synthases synergizes with N-(3-oxodecanoyl)-L-homoserine lactone (ODHL) from LuxI-type VanI to regulate bioluminescence and metalloprotease production [2] [3]. This cross-regulation is mediated by shared components of the phosphorelay pathway, where the hybrid sensor kinase LuxN integrates signals from both AHLs to modulate phosphorylation of the LuxO response regulator [7] [3]. Furthermore, in Vibrio fischeri, 3-hydroxy-C4-HSL indirectly enhances the activity of the LuxI/LuxR system by stabilizing LuxR through LitR-mediated transcriptional activation, illustrating a conserved mechanism for signal amplification in mixed AHL environments [7] [4]. Enzymatic Synthesis via LuxM-Type AHL Synthases
Substrate Specificity of Acyltransferase Domains
Co-factor Requirements and Metabolic Precursor Integration
Genetic Regulation of 3-Hydroxy-C4-HSL Production
Transcriptional Control Mechanisms in Vibrio Species
Cross-Regulation with Other AHL Synthesis Operons